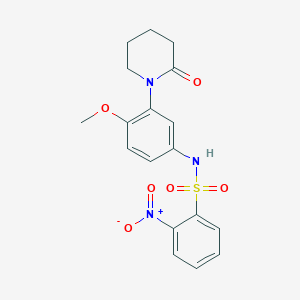

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at the 4-position and a 2-oxopiperidinyl moiety at the 3-position. The 2-oxopiperidinyl group introduces a lactam ring, which may enhance hydrogen-bonding capabilities, as discussed in studies on molecular aggregation patterns . Sulfonamides of this class are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in the preparation of related compounds in and .

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-27-16-10-9-13(12-15(16)20-11-5-4-8-18(20)22)19-28(25,26)17-7-3-2-6-14(17)21(23)24/h2-3,6-7,9-10,12,19H,4-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSYIQKEHXESQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps:

-

Formation of the Piperidinone Ring: : The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can yield the piperidinone structure.

-

Attachment of the Methoxy Group: : The methoxy group is introduced via methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

-

Sulfonamide Formation: : The sulfonamide moiety is formed by reacting the amine group of the piperidinone derivative with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, under basic conditions.

-

Final Coupling: : The final step involves coupling the methoxy-substituted phenyl ring with the piperidinone-sulfonamide intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

-

Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride in hydrochloric acid.

-

Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Sulfonamides

Analysis :

- Crystalline vs. Oily States : The crystalline N-(4-methylphenyl)-2-nitrobenzenesulfonamide contrasts with oily analogs (e.g., Compounds 16, 27–31), suggesting that bulky or flexible substituents (e.g., cycloalkyl groups) disrupt crystallization. The target compound’s physical state is unreported but may align with oils due to its heterocyclic substituent.

Hydrogen-Binding and Aggregation Behavior

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s 2-oxopiperidinyl group provides a hydrogen-bond acceptor (carbonyl oxygen), which may facilitate interactions with biological targets or influence crystal packing. In contrast, compounds lacking such groups (e.g., N-(4-methylphenyl)-2-nitrobenzenesulfonamide ) rely on weaker van der Waals forces or π-π stacking.

Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide, also known by its CAS number 941873-44-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H24N2O3

- Molecular Weight : 388.4590 g/mol

- SMILES Notation : COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. The presence of the sulfonamide group is significant in conferring antibacterial properties, while the piperidine moiety may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Inhibition of Tumor Cell Proliferation : Research has shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies demonstrated IC50 values significantly lower than standard chemotherapeutics such as 5-Fluorouracil and Tamoxifen, indicating potent anticancer efficacy .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |

| 3b | MCF-7 | 5.12 | Tamoxifen | 5.12 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the oxopiperidinyl moiety exhibit significant activity against both gram-positive and gram-negative bacteria. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.

Synthesis and Evaluation

A series of derivatives were synthesized and characterized to evaluate their biological activities. For example, a study synthesized several oxadiazole derivatives and tested their anticancer and antibacterial activities. The results indicated that some compounds had excellent pro-apoptotic effects on HL-60 cells, with inhibition rates exceeding 98% .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds related to this compound has been explored extensively. Modifications in the piperidine ring or substitution on the aromatic systems have been shown to enhance biological activity significantly. For instance, introducing electron-withdrawing groups on the aromatic ring improved anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.